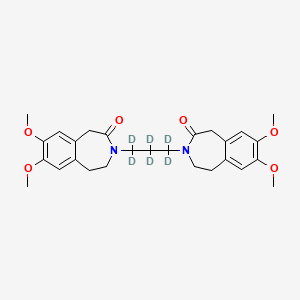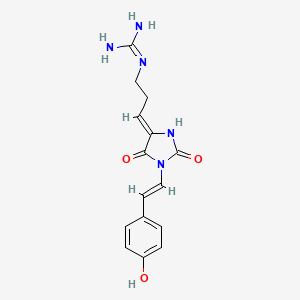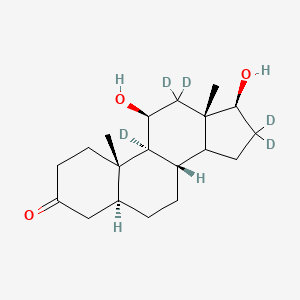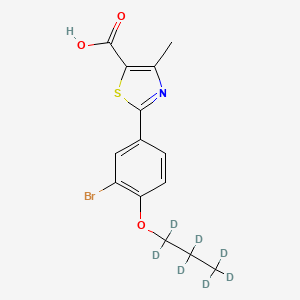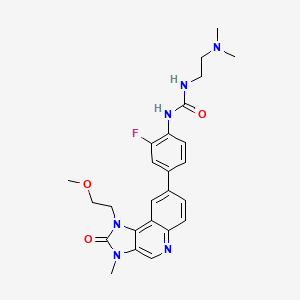
ATM Inhibitor-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATM Inhibitor-3 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase involved in the DNA damage response. ATM plays a crucial role in sensing and repairing DNA double-strand breaks, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATM Inhibitor-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
ATM Inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
ATM Inhibitor-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA damage and repair mechanisms.
Biology: Investigated for its role in cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in combination with other DNA-damaging agents.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Wirkmechanismus
ATM Inhibitor-3 exerts its effects by inhibiting the ATM protein, which is involved in the DNA damage response. The inhibition of ATM leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AZD0156: Another potent and selective ATM inhibitor with similar applications in cancer therapy.
M3541 and M4076: Highly potent and selective ATM inhibitors from a new chemical class.
Uniqueness
ATM Inhibitor-3 is unique in its specific molecular structure and selectivity for the ATM protein. Its ability to potentiate the effects of other DNA-damaging agents and enhance cancer immunotherapy makes it a valuable tool in cancer research and treatment .
Eigenschaften
Molekularformel |
C25H29FN6O3 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-3-[2-fluoro-4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea |
InChI |
InChI=1S/C25H29FN6O3/c1-30(2)10-9-27-24(33)29-21-8-6-17(14-19(21)26)16-5-7-20-18(13-16)23-22(15-28-20)31(3)25(34)32(23)11-12-35-4/h5-8,13-15H,9-12H2,1-4H3,(H2,27,29,33) |
InChI-Schlüssel |
LDAMATOMTKLLAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC(=C(C=C4)NC(=O)NCCN(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



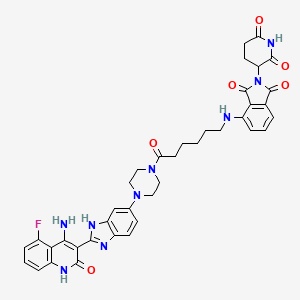
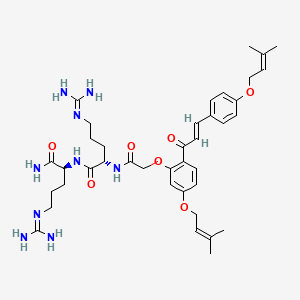
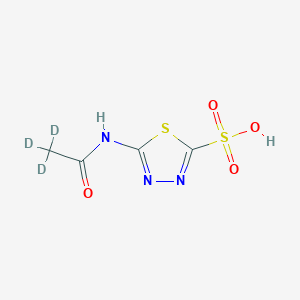
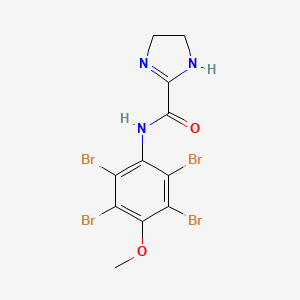
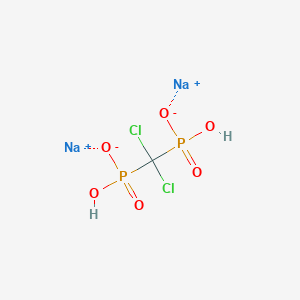
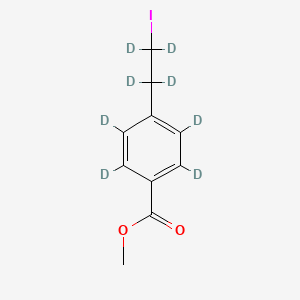
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)


